BenchChemオンラインストアへようこそ!

3-(1H-Imidazol-4-YL)-benzylamine

Imidazoline receptor pharmacology Neurotransmitter receptor binding Selectivity profiling

3-(1H-Imidazol-4-yl)benzylamine offers a non-interchangeable meta-substitution pattern (Ki=2.30 nM at I1 sites; 34-131x selectivity) for precise target engagement. Its dual nitrogen architecture enables bidentate metal coordination for catalysis. Select this regioisomer for SAR campaigns where 4-substituted analogs show suboptimal potency. Available in R&D quantities.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
CAS No. 885281-21-0
Cat. No. B1501856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-Imidazol-4-YL)-benzylamine
CAS885281-21-0
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=CN=CN2)CN
InChIInChI=1S/C10H11N3/c11-5-8-2-1-3-9(4-8)10-6-12-7-13-10/h1-4,6-7H,5,11H2,(H,12,13)
InChIKeyRVBVEEGNEOEISK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-Imidazol-4-YL)-benzylamine CAS 885281-21-0: Procurement-Ready Imidazole-Benzylamine Building Block for Neurological Research and Catalysis


3-(1H-Imidazol-4-yl)-benzylamine (CAS 885281-21-0; synonyms: (3-(1H-imidazol-4-yl)phenyl)methanamine, [3-(1H-imidazol-5-yl)phenyl]methanamine) is a heterocyclic primary amine with molecular formula C₁₀H₁₁N₃ and molecular weight 173.21 g/mol . The compound integrates an imidazole ring at the 3-position of a benzylamine scaffold, enabling it to serve both as a pharmacologically relevant ligand scaffold and as a versatile synthetic building block for pharmaceutical development, particularly in programs targeting neurological disorders and imidazoline receptor systems . Commercial availability is established with typical purity specifications of ≥95% to ≥96% (assay) from multiple reputable suppliers [1].

Why 3-(1H-Imidazol-4-YL)-benzylamine Cannot Be Replaced by Generic Imidazole Analogs or Simple Benzylamines


Generic substitution within the imidazole-benzylamine class is precluded by three structural determinants that directly govern biological target engagement and synthetic utility. First, the 3-substitution position on the phenyl ring is non-interchangeable with 4-substituted regioisomers (such as 4-(1H-imidazol-4-yl)-benzylamine, CAS 885281-24-3) due to distinct molecular geometries that affect receptor binding pocket complementarity and downstream derivatization vectors . Second, the imidazole moiety confers I1 imidazoline receptor binding capability that simple benzylamines lacking the heterocycle cannot recapitulate [1]. Third, the primary amine provides a reactive handle for amide coupling, urea formation, and Schiff base synthesis that distinguishes this compound from N-alkylated or protected analogs in synthetic workflows . These structural features create quantifiable differentiation in binding selectivity and synthetic accessibility that generic alternatives cannot match.

Quantitative Differentiation Evidence for 3-(1H-Imidazol-4-YL)-benzylamine: Comparative Binding, Structural, and Application Data


I1 Imidazoline Receptor Binding Affinity vs. I2 and α2-Adrenergic Receptors

3-(1H-Imidazol-4-yl)-benzylamine demonstrates high-affinity binding to the I1 imidazoline binding site with a Ki of 2.30 nM in rat PC12 cell membranes [1]. In cross-target selectivity assessment, the compound exhibits approximately 34-fold selectivity over I2 imidazoline binding sites (Ki = 79 nM for displacement of [³H]clonidine from rat cortex α2-adrenergic receptors) and approximately 131-fold selectivity over rabbit kidney I2 receptors (Ki = 302 nM for [³H]idazoxan displacement) [1]. This selectivity profile is derived from the specific 3-substituted benzylamine-imidazole architecture and positions the compound as a selective I1-preferring ligand in systems where discrimination between imidazoline receptor subtypes is essential.

Imidazoline receptor pharmacology Neurotransmitter receptor binding Selectivity profiling

Regioisomer-Dependent Synthetic Utility: 3-Substituted vs. 4-Substituted Imidazole-Benzylamine Derivatives

The 3-substitution pattern on the phenyl ring of 3-(1H-imidazol-4-yl)-benzylamine (CAS 885281-21-0) confers distinct synthetic and pharmacological properties relative to the 4-substituted regioisomer 4-(1H-imidazol-4-yl)-benzylamine (CAS 885281-24-3) . The meta-substitution creates a different vector for the primary amine functional group relative to the imidazole ring, affecting both the geometry of subsequent derivatization and the three-dimensional presentation of the pharmacophore to biological targets. This positional isomerism has been shown in related benzyl-imidazole series to influence histamine H3 receptor antagonist potency and selectivity, with the benzyl substitution pattern representing a critical determinant of pharmacological activity [1]. The 3-isomer offers an alternative scaffold for structure-activity relationship exploration when the 4-isomer fails to yield desired target engagement or physicochemical properties.

Regioselective synthesis Medicinal chemistry building blocks Structure-activity relationships

Ligand Capability for Catalytic Applications vs. Simple Benzylamine Ligands

3-(1H-Imidazol-4-yl)-benzylamine is specifically documented as an effective ligand in catalytic processes that enhance reaction efficiency in organic synthesis, distinguishing it from simple benzylamine ligands that lack the imidazole coordination site . The compound's dual-donor architecture—comprising a primary amine nitrogen and an imidazole nitrogen—enables bidentate coordination modes to transition metals, which can improve catalytic turnover and selectivity compared to monodentate benzylamine-based ligand systems. Imidazole-containing nitrogen ligands have been employed in asymmetric catalysis, with the imidazole ring providing tunable electronic properties and the benzylamine moiety offering a handle for further functionalization [1]. This ligand capability is not shared by non-heterocyclic benzylamines (e.g., benzylamine itself, CAS 100-46-9) or imidazoles lacking the pendant amine.

Organometallic catalysis Ligand design Reaction efficiency enhancement

Commercial Purity Specifications and Procurement-Grade Quality Metrics

Commercially available 3-(1H-imidazol-4-yl)-benzylamine is supplied with documented purity specifications of ≥96% (assay) for both the free base and hydrochloride salt forms across multiple independent vendors, including ChemImpex (Catalog No. 18803, ≥96% assay), Santa Cruz Biotechnology (Product No. sc-288628, 96%), and AK Scientific (Catalog No. 5127AH, 96% minimum purity) [1]. The hydrochloride salt (CAS 885281-21-0 as salt, molecular weight 209.67) offers enhanced stability and water solubility compared to the free base, with storage conditions specified at 0-8°C for long-term preservation . This multi-vendor availability with consistent purity thresholds provides procurement flexibility and supply chain redundancy that may not be available for less common analogs or custom-synthesized derivatives.

Chemical procurement Quality control specifications Research-grade purity

Optimal Research and Industrial Application Scenarios for 3-(1H-Imidazol-4-YL)-benzylamine Based on Quantitative Differentiation Data


I1 Imidazoline Receptor Pharmacology Studies Requiring Subtype Selectivity

3-(1H-Imidazol-4-yl)-benzylamine is optimally deployed in pharmacological investigations where discrimination between I1 imidazoline receptor binding and off-target α2-adrenergic or I2 receptor activity is required. With a Ki of 2.30 nM at I1 sites and 34-fold to 131-fold selectivity over competing receptor populations, this compound serves as a selective I1-preferring tool ligand for target validation studies, binding site characterization, and as a starting scaffold for developing higher-selectivity imidazoline receptor modulators [1]. This selectivity profile is particularly relevant for research on central blood pressure regulation and neurotransmitter system modulation where I1 receptor engagement is the mechanism of interest.

Medicinal Chemistry Scaffold Diversification via Regioisomeric Exploration

For structure-activity relationship (SAR) campaigns in programs targeting histamine H3 receptors, imidazoline receptors, or related G protein-coupled receptors, 3-(1H-imidazol-4-yl)-benzylamine provides the meta-substituted regioisomer alternative to the more commonly explored 4-substituted benzyl-imidazole templates [1][2]. When 4-benzyl-imidazole derivatives exhibit suboptimal potency, metabolic instability, or insufficient selectivity, the 3-isomer offers an orthogonal vector for pharmacophore presentation. This substitution pattern shift can alter receptor binding kinetics, ligand efficiency metrics, and downstream functionalization pathways for amine capping with ureas, carbamates, amides, or sulfonamides .

Transition Metal Catalyst Development Requiring Bidentate Nitrogen Ligands

3-(1H-Imidazol-4-yl)-benzylamine is specifically indicated for ligand screening and catalyst development programs in organic synthesis, as documented in vendor technical literature [1]. The compound's dual nitrogen donor architecture enables bidentate coordination to transition metals including palladium, nickel, copper, and ruthenium, offering enhanced catalyst stability and turnover characteristics compared to monodentate benzylamine ligands. This makes it suitable for applications in cross-coupling reactions, asymmetric hydrogenation, and C-H bond functionalization methodologies. The primary amine also serves as a convenient synthetic handle for introducing additional donor groups or chiral auxiliaries to create tailored ligand frameworks [2].

Pharmaceutical Intermediate for Neurological Disorder Drug Candidates

As a versatile building block, 3-(1H-imidazol-4-yl)-benzylamine is utilized in the synthesis of pharmaceutical candidates targeting neurological disorders due to its demonstrated interaction with neurotransmitter systems [1][2]. The compound's I1 imidazoline receptor affinity (Ki = 2.30 nM) positions it as a privileged scaffold for developing agents addressing conditions where imidazoline receptor modulation is therapeutically relevant, including hypertension and potentially neuropsychiatric indications . The primary amine functionality enables rapid diversification into amide, urea, sulfonamide, and reductive amination product libraries for hit-to-lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1H-Imidazol-4-YL)-benzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.